molecular formula C12H21Cl2N3 B2736408 N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride CAS No. 1256789-17-9

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride

Cat. No.: B2736408
CAS No.: 1256789-17-9
M. Wt: 278.22
InChI Key: BRBIAHSOXFCMFR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride is a synthetic compound with the molecular formula C12H21Cl2N3 and a molecular weight of 278.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride typically involves the reaction of 6-chloropyridin-3-amine with piperidine under controlled conditions. The reaction is followed by the methylation of the resulting intermediate to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-piperidinylpyridine: Similar structure but with different substitution patterns.

    N,N-Dimethyl-3-piperidinylpyridine: Another structural isomer with distinct properties.

    N,N-Dimethyl-2-piperidinylpyridine: Differing in the position of the piperidine ring attachment.

Uniqueness

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBIAHSOXFCMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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